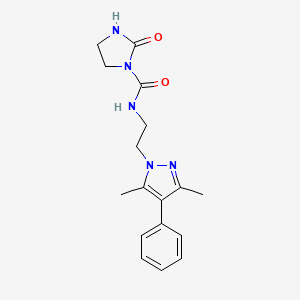

N-(naphthalen-1-ylmethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

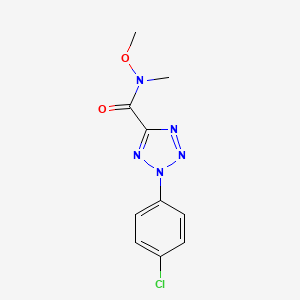

“N-(naphthalen-1-ylmethyl)aniline” is a chemical compound with the molecular formula C17H15N . It is a powder at room temperature .

Synthesis Analysis

The synthesis of “this compound” can be achieved through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile .Molecular Structure Analysis

The molecular structure of “this compound” consists of a naphthalene ring attached to an aniline group via a methylene bridge . The InChI code for this compound is 1S/C17H15N/c1-2-10-16(11-3-1)18-13-15-9-6-8-14-7-4-5-12-17(14)15/h1-12,18H,13H2 .Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 233.31 .Scientific Research Applications

Polyimide Synthesis

N-(naphthalen-1-ylmethyl)aniline derivatives, like those involved in the synthesis of polyimides (PIs), exhibit significant improvements in solubility and optical transparency. The introduction of alkyl side groups and rigid naphthalene side groups contribute to high thermal stability in these PIs, with glass transition temperatures over 290 °C and decomposition temperatures above 510 °C under nitrogen. This makes them useful in applications requiring high-performance materials (Li, Huang, Wang, & Chen, 2017).

Naphthalene Diimides (NDIs) in Various Applications

Naphthalene diimides (NDIs), which include this compound derivatives, are used in a variety of applications. These range from supramolecular chemistry and sensor development to gelators for sensing aromatic systems and NDIs intercalations with DNA for medicinal applications. NDIs are also significant in the field of artificial photosynthesis and solar cell technology, demonstrating the versatility and importance of these compounds in modern scientific research (Kobaisi, Bhosale, Latham, Raynor, & Bhosale, 2016).

Antimicrobial Activity

Compounds with a naphthalen-1-ylmethyl substitution, like some silver N-heterocyclic carbene (Ag–NHC) complexes, have demonstrated high antimicrobial activities. These complexes show effective results against both fungi and gram-positive bacteria, suggesting potential applications in the development of new antimicrobial agents (Gök, Akkoç, Çelikal, Ozdemir, & Günal, 2015).

Fluorescent Imaging and Sensing

Naphthalene derivatives, such as those involved in the synthesis of fluorescent chemosensors, are used for detecting ions like Sn2+ in living cells. These compounds exhibit high sensitivity and rapid response, indicating their potential as effective tools in bioimaging and environmental monitoring (Adhikari, Ghosh, Guria, & Sahana, 2016).

Naphthalene Diimide Derivatives for Vapor Detection

Modifications of naphthalene diimide (NDI) have led to derivatives like TDBNDI, which is used in fluorescent sensing films for the detection of aniline vapor. The introduction of long alkyl chains enables superior self-assembly and compatibility with organic solvents, making it efficient for detecting specific chemicals in the environment (Fan, Chang, He, Shang, Wang, Yin, Peng, & Fang, 2016).

Properties

IUPAC Name |

N-(naphthalen-1-ylmethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N/c1-2-10-16(11-3-1)18-13-15-9-6-8-14-7-4-5-12-17(14)15/h1-12,18H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPBAOMCCUSNABO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-dimethyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B2674524.png)

![4-methyl-3,9b-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B2674526.png)

![6-[[5-butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2674529.png)

![2-(3-(indolin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2674531.png)

![8-ethoxy-2-(4-ethylphenyl)-1,4-dihydrochromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2674533.png)

![N-(3-nitrophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2674534.png)

![2-Oxa-7-azaspiro[3.5]nonane hemioxalate](/img/structure/B2674537.png)

![N-(3-ethoxypropyl)-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2674544.png)